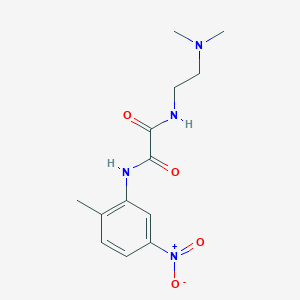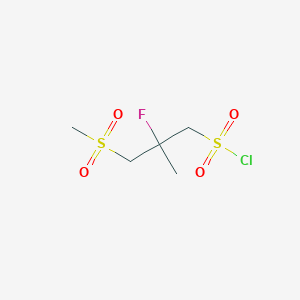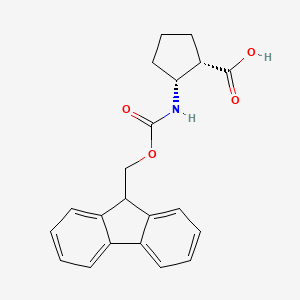
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential in creating pharmacologically active molecules.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through the reaction of 1H-1,2,4-triazole with aldehydes in the presence of a catalyst. For instance, 1H-1,2,4-Triazole reacted with 2-butenal in the presence of diaryl prolinol silyl ether and benzoic acid to yield a triazole aldehyde intermediate, which was then reduced and acylated to produce enantioriched triazole benzoates . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized by various methods, including X-ray crystallography. For example, the crystal structure of a related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was determined to belong to the triclinic space group with specific unit cell parameters . This suggests that similar techniques could be used to elucidate the structure of "this compound."
Chemical Reactions Analysis
Triazole carboxylic acids can undergo a variety of chemical reactions. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can lead to methoxy-triazole derivatives. Nitration of the phenyl group and conversion into acid chloride and substituted amide are also possible . These reactions indicate the reactivity of the triazole ring and the carboxylic acid group, which could be extrapolated to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely. The reactivity of carboxylic acids with condensing reagents such as 1,1'-oxalyldiimidazole or 1,1'-oxalyldi(1,2,4-triazole) can lead to the formation of amides, esters, and thioesters . This demonstrates the potential of triazole carboxylic acids to be transformed into a diverse array of functionalized products, which could be relevant for the compound "this compound" as well.
Scientific Research Applications
Synthesis and Chemical Properties
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : A study by Ferrini et al. (2015) demonstrates the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid. This method allows for the preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's role in synthesizing biologically active structures (Ferrini et al., 2015).
Antimicrobial Activity : Holla et al. (2005) synthesized two substituted 1,2,3-triazoles demonstrating their antimicrobial activity. These compounds were synthesized via 1,3-dipolar cycloaddition reaction, indicating the potential of 1,2,3-triazole derivatives in developing antimicrobial agents (Holla et al., 2005).
Metal-Organic Frameworks (MOFs) : Adarsh et al. (2015) exploited a triazole-carboxylic acid ligand derived from an L-amino acid to synthesize a structurally diverse and functionally intriguing metal-organic framework, demonstrating the compound's utility in creating materials with potential storage and catalytic applications (Adarsh et al., 2015).
Biological and Material Applications
Organocatalytic Synthesis for Biological Interactions : Ming et al. (2009) described the synthesis of enantioriched 3-(1H-1,2,4-triazol-1-yl)butyl benzoates, which exhibited strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase, highlighting the compound's relevance in developing inhibitors for biological targets (Ming et al., 2009).
Antioxidant Properties : Dovbnya et al. (2022) developed preparative methods for synthesizing derivatives with antioxidant activity, demonstrating the compound's potential in creating antioxidants (Dovbnya et al., 2022).
Coordination Polymers and Magnetism : Vasylevs’kyy et al. (2014) prepared MOFs incorporating triangular Cu(II)-hydroxo clusters, revealing the compound's utility in constructing materials with specific magnetic properties (Vasylevs’kyy et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. Indole derivatives are known to play a significant role in cell biology , suggesting that this compound could also be involved in various cellular processes and pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-but-3-enyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h2,5H,1,3-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECFTUPCXEQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)






![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
